
Urea, (m-chlorobenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, (m-chlorobenzoyl)- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety attached to a m-chlorobenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (m-chlorobenzoyl)- typically involves the reaction of m-chlorobenzoyl chloride with urea. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dioxane. The reaction mixture is cooled to maintain a temperature below 25°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of Urea, (m-chlorobenzoyl)- follows similar principles but is optimized for larger quantities. The process involves the use of large reactors with efficient cooling systems to manage the exothermic reaction. The product is then purified through a series of extraction and distillation steps to obtain the desired compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, (m-chlorobenzoyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the m-chlorobenzoyl group can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form m-chlorobenzoic acid and urea.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Bases: Sodium hydroxide is commonly used to facilitate substitution reactions.
Solvents: Dioxane and dichloromethane are frequently used as solvents in these reactions.
Temperature Control: Maintaining low temperatures is crucial to control the exothermic nature of the reactions.
Major Products Formed
m-Chlorobenzoic Acid: Formed through hydrolysis.
Substituted Urea Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Urea, (m-chlorobenzoyl)- is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and protein folding due to its ability to form hydrogen bonds and interact with biological macromolecules .
Medicine
In medicine, derivatives of Urea, (m-chlorobenzoyl)- are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
Industrially, this compound is used in the production of polymers and resins, where it contributes to the material’s mechanical properties and stability .
Wirkmechanismus
The mechanism of action of Urea, (m-chlorobenzoyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can disrupt protein-protein interactions, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Urea, (m-chlorobenzoyl)- is unique due to the presence of the m-chlorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds with specific biological and industrial applications .
Eigenschaften
CAS-Nummer |
101253-47-8 |
|---|---|
Molekularformel |
C8H7ClN2O2 |
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
N-carbamoyl-3-chlorobenzamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
InChI-Schlüssel |
IGGSBZRKJKKLBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


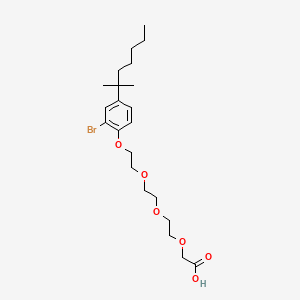
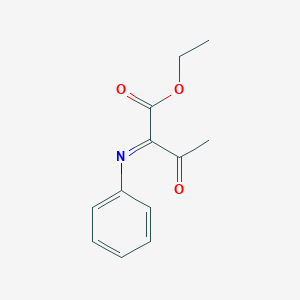
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
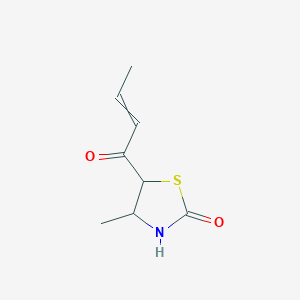



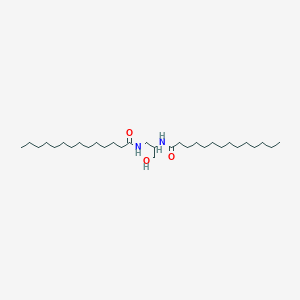
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
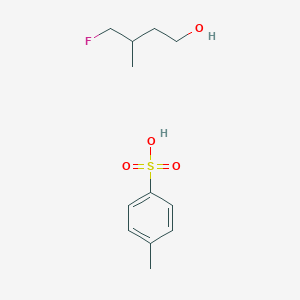
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
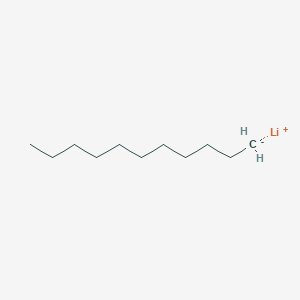
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)

